"Amino-(4-benzyloxy-phenyl)-acetic acid chemical structure"
"Amino-(4-benzyloxy-phenyl)-acetic acid chemical structure"
This guide details the chemical structure, synthesis, and pharmaceutical applications of Amino-(4-benzyloxy-phenyl)-acetic acid (also known as 4-Benzyloxy-phenylglycine). It serves as a critical intermediate in the synthesis of
Executive Summary
Amino-(4-benzyloxy-phenyl)-acetic acid (CAS: 72028-74-1) is a non-proteinogenic amino acid and a protected derivative of 4-hydroxyphenylglycine (HPG). In drug development, it functions as a chiral building block. Its benzyloxy protecting group renders the molecule lipophilic, facilitating organic synthesis before the final deprotection step to reveal the active phenol moiety found in antibiotics like Cefadroxil and Cefprozil . Recent research also identifies this scaffold as a pharmacophore for Peroxisome Proliferator-Activated Receptor alpha (PPAR
Chemical Profile & Structure
Identification
| Property | Detail |
| IUPAC Name | 2-Amino-2-(4-(benzyloxy)phenyl)acetic acid |
| Common Name | 4-Benzyloxy-phenylglycine; |
| CAS Number | 72028-74-1 (Racemic) / 17609-52-8 (D-isomer derivative) |
| Molecular Formula | |
| Molecular Weight | 257.29 g/mol |
| Chirality | Contains one chiral center at the |
Structural Analysis
The molecule consists of a glycine backbone substituted at the
-
Lipophilicity: The benzyl ether significantly increases logP compared to the free phenol, improving solubility in organic solvents (DCM, EtOAc) used during peptide coupling.
-
Electronic Effects: The benzyloxy group is an electron-donating group (EDG) via resonance, activating the phenyl ring but protecting the acidic phenol proton from interfering with base-catalyzed reactions.
-
Zwitterionic Nature: Like all amino acids, it exists as a zwitterion in neutral aqueous solution, leading to high melting points and low solubility in non-polar solvents unless the amine or carboxylic acid is protected.
Synthetic Pathways & Protocols
The synthesis of Amino-(4-benzyloxy-phenyl)-acetic acid generally follows the Strecker Synthesis or the Bucherer-Bergs reaction , starting from 4-benzyloxybenzaldehyde.
Visualization of Synthesis Logic
Experimental Protocol: Modified Strecker Synthesis
Context: This protocol is adapted for the 4-benzyloxy derivative to minimize solubility issues associated with the free phenol.
Reagents:
-
4-Benzyloxybenzaldehyde (1.0 eq)
-
Sodium Cyanide (NaCN) (1.1 eq) (Caution: Toxic)
-
Ammonium Chloride (NH
Cl) (1.2 eq) -
Ammonium Hydroxide (25% aq.)
-
Methanol (MeOH) / Water
-
Hydrochloric Acid (6M)
Step-by-Step Methodology:
-
Imine Formation: In a round-bottom flask, dissolve 4-benzyloxybenzaldehyde (10 mmol) in MeOH (20 mL). Add a saturated aqueous solution of NH
Cl (12 mmol) and NH OH (5 mL). Stir at room temperature for 30 minutes. -
Cyanation: Cool the mixture to 0°C. Slowly add NaCN (11 mmol) dissolved in minimal water. Safety Note: Perform in a well-ventilated fume hood with cyanide sensors active.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12–24 hours. The aminonitrile intermediate may precipitate.
-
Hydrolysis: Concentrate the solvent under reduced pressure. Resuspend the residue in 6M HCl (20 mL) and reflux at 100°C for 4–6 hours. This converts the nitrile (
) to the carboxylic acid ( ).[2] -
Isolation: Cool the solution. Neutralize carefully with NaOH or NH
OH to the isoelectric point (pH ~6–7). The amino acid product, Amino-(4-benzyloxy-phenyl)-acetic acid , will precipitate as a white solid. -
Purification: Recrystallize from water/ethanol to remove inorganic salts.
Enantiomeric Resolution
For pharmaceutical applications, the D-isomer is often required.
-
Chemical Resolution: Formation of diastereomeric salts using (+)-Camphorsulfonic acid.
-
Enzymatic Resolution: Using Penicillin G Acylase or Nitrilase (e.g., from Alcaligenes faecalis) on the nitrile intermediate to selectively hydrolyze the D-aminonitrile to the D-amino acid.
Structural Characterization (Spectroscopy)
To validate the structure, the following spectroscopic signals are diagnostic.
| Technique | Diagnostic Signal | Assignment |
| Benzyl aromatic protons | ||
| Para-substituted phenyl ring (AA'BB' system) | ||
| Benzyloxy | ||
| Carbonyl ( | ||
| Aromatic C-O (Ipso) | ||
| Benzyloxy | ||
| Mass Spectrometry | Protonated molecular ion |
Applications in Drug Development
Beta-Lactam Antibiotics
The core utility of this compound is as a precursor to D-4-Hydroxyphenylglycine (HPG) .
-
Mechanism: The benzyl group protects the phenol during the construction of the antibiotic side chain.
-
Deprotection: In the final steps of synthesizing antibiotics like Cefadroxil , the benzyl group is removed via catalytic hydrogenolysis (
, Pd/C), revealing the free phenol which is essential for the drug's antibacterial activity and pharmacokinetic profile.
PPAR Agonists (Retinal Therapy)
Recent studies (Benchchem, 2024) highlight this scaffold in the development of non-fibrate PPAR
-
Target: The "4-benzyloxy-phenyl" tail fits into the lipophilic pocket of the PPAR
nuclear receptor. -
Therapeutic Area: Treatment of diabetic retinopathy and age-related macular degeneration by reducing retinal vascular leakage.
Peptide Mimetics
Used in solid-phase peptide synthesis (SPPS) to introduce a rigid, aromatic, hydrophobic residue. The benzyl protection prevents side-reactions (like acylation of the phenol) during peptide elongation.
Safety and Handling
-
Hazards: As a zwitterionic solid, it is generally stable but should be treated as an irritant (H315, H319).
-
Precursor Danger: The synthesis involves Cyanide (NaCN).[3] Strict adherence to cyanide safety protocols (antidote availability, H
S detectors) is mandatory. -
Storage: Store in a cool, dry place. The benzyl ether is stable to basic and mild acidic conditions but sensitive to strong Lewis acids or hydrogenation conditions.
References
-
BenchChem. (2024). Amino-(4-benzyloxy-phenyl)-acetic acid: Structure and PPAR agonist applications. Retrieved from
-
Organic Syntheses. (1942). Synthesis of Phenylglycine via Strecker Reaction. Org. Synth. Coll. Vol. 1, p.440. Retrieved from
-
National Institutes of Health (NIH). (2022). Evolution of a 4-Benzyloxy-benzylamino Chemotype to Provide Efficacious PPARα Agonists. PubMed Central. Retrieved from
-
Sigma-Aldrich. (2024). Product Specification: (4-Benzyloxy)phenylacetic acid and derivatives. Retrieved from
-
Kessels, S.A. (2023).[4][5] Industrial Resolution Processes for Phenylglycine Derivatives. Retrieved from
Sources
- 1. Amino-(4-benzyloxy-phenyl)-acetic acid | 72028-74-1 | Benchchem [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. rsc.org [rsc.org]
- 5. Solid-Phase Synthesis of 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl Amino Acids and Peptides - PMC [pmc.ncbi.nlm.nih.gov]
